molecular formula C17H22ClN3O3 B12867518 N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No.: B12867518
M. Wt: 351.8 g/mol
InChI Key: XPSUXKPIRNKHDW-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chloro-methoxyphenyl group attached to a decahydroquinoxalinyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Decahydroquinoxalinyl Intermediate: This step involves the cyclization of appropriate diamines with diketones under acidic or basic conditions to form the decahydroquinoxaline core.

    Introduction of the Acetamide Group: The intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide group.

    Attachment of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the chloro-methoxyphenyl group to the acetamide intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroisoquinolin-2-yl)acetamide: Similar structure but with an isoquinoline core.

    N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C17H22ClN3O3

Molecular Weight

351.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C17H22ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h6-8,12-14,20H,2-5,9H2,1H3,(H,19,22)(H,21,23)

InChI Key

XPSUXKPIRNKHDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)Cl

Origin of Product

United States

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